molecular formula C13H11FN2O2 B111657 N-Benzyl-5-fluoro-2-nitroaniline CAS No. 131885-34-2

N-Benzyl-5-fluoro-2-nitroaniline

Cat. No. B111657
M. Wt: 246.24 g/mol
InChI Key: AEFSTURDBIFIBJ-UHFFFAOYSA-N
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Description

N-Benzyl-5-fluoro-2-nitroaniline is a chemical compound with the molecular formula C13H11FN2O2 . It has a molecular weight of 246.24 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of N-Benzyl-5-fluoro-2-nitroaniline consists of a benzyl group (C6H5CH2-) attached to an aniline (NH2) group that is further substituted with a fluoro (-F) and a nitro (-NO2) group .


Physical And Chemical Properties Analysis

N-Benzyl-5-fluoro-2-nitroaniline is a solid at room temperature . It has a molecular weight of 246.24 and a molecular formula of C13H11FN2O2 .

Scientific Research Applications

Nonlinear Optics

  • Summary of the Application : N-Benzyl-5-fluoro-2-nitroaniline is used as a nonlinear optical material . Nonlinear optical materials have attracted a lot of interest recently because they can be employed for optoelectronic polarization control and frequency conversion .
  • Methods of Application or Experimental Procedures : The material was synthesized and grown through an aqueous solution using a low temperature solution growth technique . This conforming monoclinic crystal structure with the P2 1 space group was established by the characterization study of single crystal X-ray diffraction .
  • Results or Outcomes : The time-based DFT technique was used to calculate the first-order hyperpolarization (β) = 1.214 × 10^−30 esu . Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 °C . The relative dielectric constant changes with frequency . Kurtz Perry’s method confirmed 1.66 times the efficiency of second harmonic generation to this present crystal comparing KDP crystal .
  • Organic Synthesis Intermediate : N-Benzyl-5-fluoro-2-nitroaniline is an important organic synthesis intermediate . Organic synthesis intermediates are compounds that are used in the production of other compounds. They are often used in the pharmaceutical industry, the production of dyes, resins, and plastics, and in many other chemical reactions.

  • Thin Layer Chromatography (TLC) : N-Benzyl-5-fluoro-2-nitroaniline can be tracked using thin layer chromatography (TLC) . TLC is a method used to separate non-volatile mixtures from volatile mixtures. This could be useful in various fields of chemistry and biochemistry for analysis and purification purposes.

Organic Synthesis Intermediate

  • Summary of the Application : N-Benzyl-5-fluoro-2-nitroaniline is an important organic synthesis intermediate . Organic synthesis intermediates are compounds that are used in the production of other compounds. They are often used in the pharmaceutical industry, the production of dyes, resins, and plastics, and in many other chemical reactions .

Thin Layer Chromatography (TLC)

  • Summary of the Application : N-Benzyl-5-fluoro-2-nitroaniline can be tracked using thin layer chromatography (TLC) . TLC is a method used to separate non-volatile mixtures from volatile mixtures. This could be useful in various fields of chemistry and biochemistry for analysis and purification purposes .
  • Methods of Application or Experimental Procedures : In TLC, a small amount of the substance to be analyzed is applied to a plate coated with a thin layer of adsorbent material. The plate is then placed in a solvent, and as the solvent rises through the adsorbent, it carries along with it the components of the mixture, which move at different rates depending on their affinity for the adsorbent and the solvent .
  • Results or Outcomes : The results of a TLC analysis are typically visualized as spots on the chromatography plate. Each spot corresponds to a different component of the mixture. The position of the spot can provide information about the identity of the component .

Safety And Hazards

N-Benzyl-5-fluoro-2-nitroaniline is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-benzyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFSTURDBIFIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563631
Record name N-Benzyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-5-fluoro-2-nitroaniline

CAS RN

131885-34-2
Record name N-(5-Fluoro-2-nitrophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131885-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Difluoro-1-nitrobenzene (2.00 g, 12.57 mmol) was dissolved in acetonitrile (20 mL) and DIPEA (2.2 mL, 12.57 mmol) added, followed by the dropwise addition of benzylamine (1.35 g, 12.57 mmol). The reaction mixture was stirred at RT, under an atmosphere of nitrogen overnight. The mixture was concentrated in vacuo to afford the title compound as a yellow oil, which solidified on standing (3.8 g, 100%). The crude material was used without purification in the next step. 1H NMR (CDCl3, 400 MHz): δ 8.55 (1H, s), 8.25 (1H, dd, J=9.46, 6.08 Hz), 7.43-7.29 (5H, m), 6.47 (1H, dd, J=11.35, 2.60 Hz), 6.39 (1H, ddd, J=9.46, 7.28, 2.61 Hz), 4.51 (2H, d, J=5.60 Hz)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Xie, K Yang, GN Winston-McPherson… - European journal of …, 2020 - Elsevier
… In a 100 mL flask with a magnetic stirring bar, N-benzyl-5-fluoro-2-nitroaniline (0.5 g, 2.03 mmol) and Pd/C (100 mg) were suspended in 15 mL methanol. After sealing by rubber stopper…
Number of citations: 5 www.sciencedirect.com
SK Sythana, SR Naramreddy, S Kavitake… - … Process Research & …, 2014 - ACS Publications
A practical and highly regioselective aromatic nucleophilic substitution reaction for the substrate 2,4-difluoronitrobenzene is demonstrated with various O/S/N-nucleophiles. Solvent …
Number of citations: 19 pubs.acs.org

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